molecular formula C7H4BBrF4O2 B8175819 (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid

(4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8175819
M. Wt: 286.82 g/mol
InChI Key: QAAAEJKWOGNCRV-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a boronic acid functional group. These substituents impart unique reactivity and properties to the molecule, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-3-(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for constructing biaryl compounds, which are important in pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize potential drug candidates. The trifluoromethyl group enhances the metabolic stability and lipophilicity of the resulting molecules, making them more effective as therapeutic agents .

Industry

Industrially, this compound is employed in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its unique reactivity allows for the creation of materials with desirable electronic and optical properties .

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine, fluorine, and trifluoromethyl groups in this compound imparts unique reactivity and properties, making it a versatile and valuable compound in various chemical transformations. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its significance .

Properties

IUPAC Name

[4-bromo-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O2/c9-4-2-1-3(8(14)15)6(10)5(4)7(11,12)13/h1-2,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAEJKWOGNCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)C(F)(F)F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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